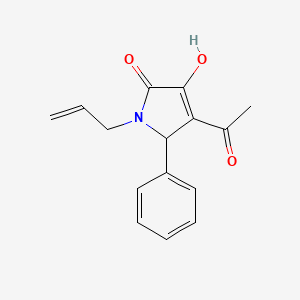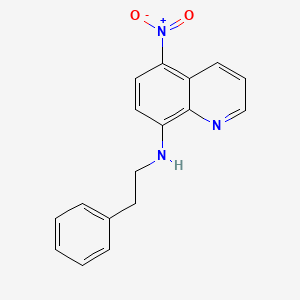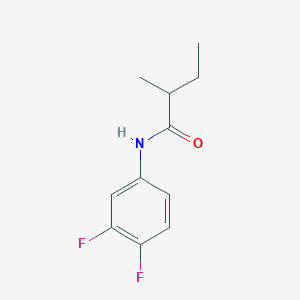
4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as levamisole, which is a synthetic anthelmintic drug that is commonly used to treat parasitic worm infections in humans and animals. However, in recent years, researchers have discovered that levamisole has other properties that make it a promising candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of levamisole is not fully understood, but it is believed to involve the modulation of the immune system and the inhibition of cholinesterase activity. Levamisole has been shown to activate T-cells and natural killer cells, which can enhance the immune response against cancer cells and viruses. Additionally, levamisole can inhibit cholinesterase activity, which can lead to increased levels of acetylcholine in the brain, resulting in improved cognitive function.
Biochemical and Physiological Effects:
Levamisole has several biochemical and physiological effects, including the activation of T-cells and natural killer cells, the inhibition of cholinesterase activity, and the modulation of cytokine production. These effects can lead to improved immune function, enhanced cognitive function, and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Levamisole has several advantages for lab experiments, including its low cost, high purity, and easy synthesis. However, levamisole also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on levamisole, including its potential applications in cancer therapy, immunomodulation, and antiviral activity. Researchers can also explore the structure-activity relationship of levamisole and its analogs to design more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of levamisole and its potential side effects.
Métodos De Síntesis
The synthesis of 4-acetyl-1-allyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods, including the condensation of 2-aminothiazole with ethyl acrylate, followed by the reaction with acetic anhydride and sodium acetate. Another method involves the reaction of 2-aminothiazole with acrolein, followed by the addition of phenylacetic acid and acetic anhydride. These methods have been optimized to produce high yields of pure levamisole.
Aplicaciones Científicas De Investigación
Levamisole has been extensively studied for its potential applications in cancer therapy, immunomodulation, and antiviral activity. Researchers have found that levamisole can enhance the immune response by activating T-cells and natural killer cells, which can help in the treatment of various diseases, including cancer. Levamisole has also been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza.
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-prop-2-enyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-9-16-13(11-7-5-4-6-8-11)12(10(2)17)14(18)15(16)19/h3-8,13,18H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKPASPCLNFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-3-hydroxy-5-phenyl-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)



![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4958703.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)



![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)